molecular formula C19H22N2O4 B250040 N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

カタログ番号 B250040
分子量: 342.4 g/mol
InChIキー: GIFFOEYCEJQUNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly known as AMG-232, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.

作用機序

AMG-232 binds to the hydrophobic pocket of MDM2 and prevents it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. Additionally, AMG-232 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, further enhancing its potential as a therapeutic agent.
Biochemical and Physiological Effects:
AMG-232 has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

One of the main advantages of AMG-232 is its specificity for MDM2, which reduces the risk of off-target effects. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of using AMG-232 in lab experiments is the potential for resistance to develop, which may limit its long-term efficacy.

将来の方向性

There are several potential future directions for the development of AMG-232 as a therapeutic agent. One area of interest is the development of combination therapies that can enhance the antitumor activity of AMG-232. Additionally, there is ongoing research to identify biomarkers that can predict response to AMG-232, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing AMG-232 as a therapeutic agent for other diseases beyond cancer, such as autoimmune disorders and viral infections.

合成法

AMG-232 is synthesized using a multi-step process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with methylamine to form N-{4-[acetyl(methyl)amino]phenyl}-4-hydroxybenzamide. The final step involves the reaction of this compound with 2-methoxyethanol in the presence of a base to form AMG-232.

科学的研究の応用

AMG-232 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including solid tumors and hematologic malignancies. It has been shown to inhibit the activity of MDM2, a protein that plays a key role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, AMG-232 can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.

特性

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC名

N-[4-[acetyl(methyl)amino]phenyl]-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C19H22N2O4/c1-14(22)21(2)17-8-6-16(7-9-17)20-19(23)15-4-10-18(11-5-15)25-13-12-24-3/h4-11H,12-13H2,1-3H3,(H,20,23)

InChIキー

GIFFOEYCEJQUNI-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

正規SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。